N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide
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Overview
Description
N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isochromene core, an acetamidophenyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-(3-Acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 1,2,3-Triazole derivatives
Comparison: N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C25H20N2O4 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(4-methylphenyl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C25H20N2O4/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)25(30)31-23(22)24(29)27-19-7-5-6-18(14-19)26-16(2)28/h3-14H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
LOJSMIYRRHPZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
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